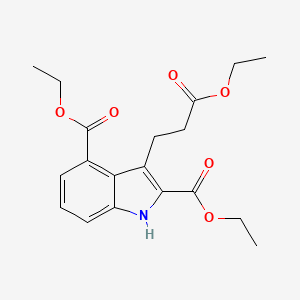

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate

Description

Diethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2,4-dicarboxylate (CAS: 5446-68-4) is an indole-derived dicarboxylate ester featuring a propyl side chain substituted with an ethoxycarbonyl group at the 3-position of the indole core. This compound is synthesized via multi-step organic reactions, often involving esterification and alkylation strategies similar to those described for structurally related indole derivatives . Its molecular structure combines the aromatic indole scaffold with flexible ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing nature of the ester groups and the steric bulk of the ethoxy-oxopropyl substituent, which may modulate its participation in cyclization or nucleophilic substitution reactions .

Properties

CAS No. |

5446-68-4 |

|---|---|

Molecular Formula |

C19H23NO6 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

diethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2,4-dicarboxylate |

InChI |

InChI=1S/C19H23NO6/c1-4-24-15(21)11-10-12-16-13(18(22)25-5-2)8-7-9-14(16)20-17(12)19(23)26-6-3/h7-9,20H,4-6,10-11H2,1-3H3 |

InChI Key |

YNHZYKSKYSYOFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C(NC2=CC=CC(=C21)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of diethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2,4-dicarboxylate typically involves:

- Construction of the indole core or a closely related heterocyclic system.

- Introduction of ester groups at the 2- and 4-positions of the indole ring.

- Attachment of the 3-(3-ethoxy-3-oxopropyl) side chain at the 3-position of the indole.

The compound can be viewed as a diester derivative of an indole-2,4-dicarboxylic acid with an ethoxy-keto propyl substituent at position 3.

Key Starting Materials and Reagents

- Substituted indole or pyrrole derivatives : For example, diethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been reported, which is structurally related and shares similar synthetic challenges.

- Ethyl 2-chloroacetoacetate or ethyl 3-chloropropionate : These α-halogenated carbonyl compounds serve as alkylating agents to introduce the 3-ethoxy-3-oxopropyl side chain.

- Bases such as triethylamine or sodium hydride for deprotonation and nucleophilic substitution steps.

Typical Synthetic Routes

Alkylation of Indole Derivatives

One common approach involves the alkylation of an indole or pyrrole derivative bearing ester groups at positions 2 and 4 with an α-halogenated ester such as ethyl 2-chloroacetoacetate. The reaction proceeds under basic conditions, typically using:

- A base like triethylamine or sodium hydride to generate the nucleophilic species.

- Solvents such as dimethylformamide (DMF) or dichloromethane.

- Controlled temperature (room temperature to 60 °C) to optimize yield and selectivity.

This method allows the introduction of the 3-(3-ethoxy-3-oxopropyl) side chain via nucleophilic substitution at the α-halogenated ester.

Cyclization and Functional Group Transformations

In some cases, the synthesis may involve cyclization steps to form fused heterocycles or thiazolo-indole derivatives, which are structurally related to the target compound. For example, the formation of thiazolo[3,2-a]indoles from 3-alkylated indoline-2-thiones and α-halogenated carbonyl compounds has been reported, highlighting the importance of heating at 60 °C and simple extraction methods for purification.

Optimization of Reaction Conditions

A study on the synthesis of related heterocycles shows that:

| Entry | Base | Equivalent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (TEA) | 0.1 | Dichloromethane (CH2Cl2) | 0.15 | 68 |

| 2 | DABCO | 0.1 | CH2Cl2 | 0.15 | 66 |

| 3 | Potassium carbonate (K2CO3) | 0.1 | CH2Cl2 | 5.00 | 31 |

| 4 | Diisopropylethylamine (DIPEA) | 0.1 | CH2Cl2 | 0.15 | 37 |

This table, adapted from related heterocyclic synthesis studies, demonstrates that triethylamine in dichloromethane provides a good balance of reaction speed and yield, which can be extrapolated to the alkylation steps in the preparation of the target compound.

Purification and Workup

- The reaction mixtures are often worked up by extraction with ethyl acetate.

- Saturation with sodium chloride helps in phase separation.

- Simple evaporation under reduced pressure yields the crude product.

- In many cases, the pure compound can be obtained without chromatographic purification, minimizing solvent and energy consumption.

Research Findings and Mechanistic Insights

Mechanism of Alkylation

The alkylation of the indole nitrogen or carbon typically proceeds via:

- Deprotonation of the indole or pyrrole derivative by a base.

- Nucleophilic attack on the α-halogenated ester.

- Formation of the 3-(3-ethoxy-3-oxopropyl) side chain through substitution.

In related systems, the presence of electron-withdrawing ester groups at positions 2 and 4 facilitates regioselective alkylation at position 3.

Environmental and Operational Advantages

Recent synthetic protocols emphasize:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted indole derivatives.

Scientific Research Applications

Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Diethyl 3-(3-ethoxy-3-oxopropyl)-1h-indole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Structural Variations: The ethoxy-oxopropyl substituent in the target compound distinguishes it from simpler indole dicarboxylates (e.g., Diethyl 1H-indole-2,3-dicarboxylate) and pyrrole analogs (e.g., Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate). This side chain may enhance solubility in nonpolar solvents or serve as a reactive handle for further functionalization .

Synthetic Accessibility :

- Yields for the target compound are inferred from analogous syntheses (e.g., 75% for Diethyl (2R,3R,4S)-4-ethyltetrahydrofuran-2,3-dicarboxylate) . However, steric hindrance from the ethoxy-oxopropyl group may necessitate optimized conditions compared to less substituted derivatives.

- Solvent choice (e.g., MeCN vs. MeOH) significantly impacts yields in related indole ester syntheses, as seen for Ethyl (2E)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate (48–64% yield) .

Potential Applications: Indole dicarboxylates are frequently employed as intermediates in pharmaceuticals (e.g., kinase inhibitors) or fluorescent materials. The ethoxy-oxopropyl group in the target compound may confer unique pharmacokinetic properties or binding affinities compared to methyl- or CF₃-substituted analogs . Pyrrole derivatives like Diethyl 3-(trifluoromethyl)-1H-pyrrole-2,4-dicarboxylate are explored in agrochemicals due to their stability and bioactivity, suggesting divergent applications relative to indole-based counterparts .

Challenges and Opportunities

- Further experimental validation is required.

- Functionalization : The propyl side chain offers a site for modifications (e.g., hydrolysis to carboxylic acids or conjugation with biomolecules), which could expand utility in drug delivery systems .

Biological Activity

Diethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2,4-dicarboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indole core substituted with ethoxy and oxopropyl groups at specific positions, which may influence its biological interactions.

Indole derivatives often exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many indole compounds inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : Indoles can influence pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-Cancer Activity

Research indicates that indole derivatives possess significant anti-cancer properties. For instance:

- Case Study 1 : A derivative similar to this compound demonstrated a growth inhibitory effect on various cancer cell lines, with IC50 values ranging from to against RPMI-8226 and CCRF-CEM cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole Derivative | RPMI-8226 | 0.04 - 0.05 |

| Indole Derivative | CCRF-CEM | 0.26 - 0.28 |

Anti-inflammatory Activity

Indoles are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro.

Antimicrobial Activity

Some studies suggest that indole derivatives exhibit antimicrobial effects against various pathogens, although specific data for this compound remains limited.

In Vivo Studies

While in vitro studies provide insights into the efficacy of this compound, in vivo studies are essential for understanding its pharmacokinetics and therapeutic potential. Current literature lacks extensive in vivo data specifically for this compound; however, related indole derivatives have shown promising results in animal models.

Safety Profile

The safety profile of indole derivatives is crucial for their development as therapeutic agents. Toxicological assessments indicate that many indoles exhibit low toxicity levels at therapeutic doses.

Q & A

Basic: What are the common synthetic routes for Diethyl 3-(3-ethoxy-3-oxopropyl)-1H-indole-2,4-dicarboxylate?

Answer:

The compound is typically synthesized via multi-step esterification and alkylation reactions. A key approach involves:

- Step 1 : Condensation of indole-2,4-dicarboxylic acid derivatives with β-keto esters using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .

- Step 2 : Alkylation of the intermediate with 3-ethoxy-3-oxopropyl groups via nucleophilic substitution, often employing potassium carbonate as a base in polar aprotic solvents (e.g., DMF or DMSO) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

- NMR : H and C NMR are critical for confirming the ester groups (δ 1.2–1.4 ppm for ethyl CH, δ 4.1–4.4 ppm for CHO) and indole protons (δ 7.0–8.5 ppm for aromatic protons). The 3-oxopropyl moiety is identified via triplet signals at δ 2.8–3.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~389.3 for [M+H]) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times calibrated against known standards .

Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?

Answer:

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The indole NH proton may exchange with DO, altering peak integration. Confirm via H-N HMBC to detect nitrogen coupling .

- Rotamers : Ethyl ester groups can exhibit restricted rotation, splitting signals. Variable-temperature NMR (e.g., 25°C to 60°C) collapses these into singlets .

- Impurities : Use preparative TLC (silica gel, chloroform/methanol 9:1) to isolate minor components and re-analyze .

Advanced: What strategies optimize reaction yield and selectivity in its synthesis?

Answer:

- Catalysis : Use Lewis acids like BF-OEt (0.1–1 mol%) to accelerate esterification while minimizing side reactions .

- Solvent Optimization : Replace DMF with THF for alkylation steps to reduce byproduct formation (e.g., dialkylated indoles) .

- Temperature Control : Maintain reactions at 0–5°C during β-keto ester coupling to prevent decarboxylation .

Basic: What key physical properties influence experimental design (e.g., solubility, stability)?

Answer:

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DCM, DMF, and THF. Pre-dissolve in DMF for aqueous reactions .

- Stability : Hydrolyzes under strong acidic/basic conditions (pH <3 or >10). Store at 2–8°C in inert atmosphere (argon) to prevent ester group degradation .

- LogP : Experimental LogP ~2.5 (calculated via shake-flask method), indicating moderate lipophilicity for cell permeability studies .

Advanced: How to investigate the compound’s reactivity under varying pH and temperature conditions?

Answer:

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis (λ = 270 nm for indole moiety) in buffered solutions (pH 2–12) at 25–60°C. Apparent rate constants (k) are derived using pseudo-first-order kinetics .

- Thermal Stability : TGA/DSC analysis (10°C/min ramp under N) identifies decomposition onset (~180°C) and phase transitions .

- pH-Dependent Reactivity : Use P NMR (if phosphorylated analogs exist) to track ester hydrolysis intermediates .

Advanced: What computational methods validate the compound’s electronic structure and reactivity?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and electrophilic regions (e.g., indole C3 for nucleophilic attacks) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMF mixtures to correlate with experimental solubility .

- Docking Studies : Dock the compound into indole-binding enzymes (e.g., tryptophan synthase) using AutoDock Vina to hypothesize biological interactions .

Basic: What safety protocols are critical during handling and storage?

Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritant properties .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (PEL = 5 mg/m) .

- Waste Disposal : Quench with 10% NaOH/ethanol mixture before disposal to neutralize reactive esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.